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molecular formula C13H12N2OS B8739052 5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole

5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole

Cat. No. B8739052
M. Wt: 244.31 g/mol
InChI Key: LTZGPJNGMAVUHV-UHFFFAOYSA-N
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Patent
US07928231B2

Procedure details

To N-benzhydrylidene-N′-[1-(5-benzyloxymethyl-3-bromo-thiophen-2-yl)-methylidene]-hydrazine (34 g, 69.5 mmol, Intermediate (88)] in toluene (500 mL) were added hydrazone benzophenone (16.4, 83.4 mmol), cesium carbonate (38.4 g, 118.2 mmol), 1,1′ diphenylphosphinoferrocene (5.8 g, 10.4 mmol), and palladium (II) acetate (1.17 g, 5.2 mmol). The suspension was stirred at 90° C. under nitrogen atmosphere until reaction is complete. The solvent was removed. The residual oil was chromatographed (ethyl acetate/n-heptane, 10/90 as eluant) to product an orange oil. It was dissolved in ethanol (350 mL). Concentrated hydrochloric acid (100 mL) was added. The dark mixture was stirred at 80° C. for 15 hours then diluted with water. It was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated. The residue was chromatographed through silica gel (n-heptane/ethyl acetate, 80/20 then 50/50 as eluant) to afford 5-benzyloxymethyl-1H-thieno[3,2-c]pyrazole [5.2 g, 37%, Intermediate (89)] as an orange powder. LC/MS: 245.1 (M+H), RT=2.83 minutes. 1H NMR [300 Mhz, (CD3)2SO]: tautomer 1: δ 12.97 (s, 1H), 7.73 (s, 1H), 7.40-7.25 (m, 5H), 7.15-7.05 (m, 1H), 4.71 (s, 2H), 4.55 (s, 2H) tautomer 2: δ 13.27 (brs, 1H), 7.98 (s, 1H), 7.40-7.25 (m, 5H), 7.15-7.05 (m, 1H), 4.71 (s, 2H), 4.55 (s, 2H).
Name
N-benzhydrylidene-N′-[1-(5-benzyloxymethyl-3-bromo-thiophen-2-yl)-methylidene]-hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate ( 88 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrazone benzophenone
Quantity
83.4 mmol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
1,1′ diphenylphosphinoferrocene
Quantity
5.8 g
Type
catalyst
Reaction Step One
Quantity
1.17 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=[N:14][N:15]=[CH:16][C:17]1[S:18][C:19]([CH2:23][O:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[CH:20][C:21]=1Br)(C1C=CC=CC=1)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C1(P[C-]2C=CC=C2)C=CC=CC=1.[C-]1(PC2C=CC=CC=2)C=CC=C1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:25]([O:24][CH2:23][C:19]1[S:18][C:17]2[CH:16]=[N:15][NH:14][C:21]=2[CH:20]=1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2.3,5.6.7,8.9.10|

Inputs

Step One
Name
N-benzhydrylidene-N′-[1-(5-benzyloxymethyl-3-bromo-thiophen-2-yl)-methylidene]-hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN=CC=1SC(=CC1Br)COCC1=CC=CC=C1
Name
Intermediate ( 88 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN=CC=1SC(=CC1Br)COCC1=CC=CC=C1
Name
hydrazone benzophenone
Quantity
83.4 mmol
Type
reactant
Smiles
Name
cesium carbonate
Quantity
38.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
1,1′ diphenylphosphinoferrocene
Quantity
5.8 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P[C-]1C=CC=C1.[C-]1(C=CC=C1)PC1=CC=CC=C1.[Fe+2]
Name
Quantity
1.17 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 90° C. under nitrogen atmosphere until reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed (ethyl acetate/n-heptane, 10/90 as eluant) to product an orange oil
DISSOLUTION
Type
DISSOLUTION
Details
It was dissolved in ethanol (350 mL)
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid (100 mL) was added
STIRRING
Type
STIRRING
Details
The dark mixture was stirred at 80° C. for 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
then diluted with water
EXTRACTION
Type
EXTRACTION
Details
It was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed through silica gel (n-heptane/ethyl acetate, 80/20

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1=CC=2NN=CC2S1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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